3-Ethynylimidazo[1,2-a]pyridine
Overview
Description
3-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with an ethynyl group at the 3-position. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural and electronic properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often used in the construction of various derivatives through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are often involved in various chemical transformations in organic reactions .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Action Environment
It is recommended to prevent further spillage or leakage if it is safe to do so and to avoid discharge into the environment .
Biochemical Analysis
Biochemical Properties
3-Ethynylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with hydrazine to form a fluorescent hydrazone derivative . This interaction highlights its potential use in biochemical assays and diagnostic applications. Additionally, this compound’s ability to form stable complexes with certain biomolecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific signaling molecules can lead to alterations in downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound’s impact on gene expression can result in changes in the expression levels of key regulatory genes, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to certain enzymes can result in the inhibition of their catalytic activity, thereby modulating metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with enzymes involved in the synthesis and degradation of nucleotides can impact nucleotide metabolism, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, certain transporters can facilitate its uptake into cells, while binding proteins can sequester it in specific organelles, thereby modulating its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can allow it to modulate cytoplasmic signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the metal-free direct synthesis, which emphasizes eco-friendly protocols . For instance, the condensation of 2-aminopyridine with aldehydes under mild conditions can yield imidazopyridines .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-Ethynylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, including anti-inflammatory and antiviral agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
3-Ethynylimidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Lacks the ethynyl group but shares the core structure.
Imidazo[1,5-a]pyridine: Has a different ring fusion pattern.
Imidazo[4,5-c]pyridine: Another structural isomer with distinct properties.
The presence of the ethynyl group in this compound imparts unique electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDPECEFKOJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676598 | |
Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-53-4 | |
Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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